S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228359
InChI: InChI=1S/C12H15N3O4S/c13-3-1-5-20-10-2-4-15(12(18)14-10)11-6-8(17)9(7-16)19-11/h2,4,8-9,11,16-17H,1,5-7H2
SMILES:
Molecular Formula: C12H15N3O4S
Molecular Weight: 297.33 g/mol

S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine

CAS No.:

Cat. No.: VC16228359

Molecular Formula: C12H15N3O4S

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine -

Specification

Molecular Formula C12H15N3O4S
Molecular Weight 297.33 g/mol
IUPAC Name 3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile
Standard InChI InChI=1S/C12H15N3O4S/c13-3-1-5-20-10-2-4-15(12(18)14-10)11-6-8(17)9(7-16)19-11/h2,4,8-9,11,16-17H,1,5-7H2
Standard InChI Key CZQBHPVPERJLGR-UHFFFAOYSA-N
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)SCCC#N)CO)O

Introduction

Chemical Structure and Functional Modifications

The molecular architecture of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine distinguishes it from canonical nucleosides through strategic substitutions. The 4-thiol group replaces the oxygen atom at the 4-position of uracil, introducing a sulfur atom that enhances nucleophilic reactivity. Concurrently, the 2'-cyanoethyl group on the sugar moiety improves solubility in organic solvents and stabilizes phosphoramidite intermediates during oligonucleotide synthesis .

Nuclear magnetic resonance (NMR) spectroscopy of related compounds provides indirect evidence for the structural features of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine. For instance, 13C^{13}\text{C} NMR spectra of 3′-S-Trityl-3′-thiothymidine-5′-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite reveal distinct chemical shifts for the cyanoethyl group (δ = 20.7–20.8 ppm) and the thiol-protected trityl moiety (δ = 68.1–68.2 ppm) . These data suggest that the cyanoethyl group in S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine likely contributes to similar deshielding effects, facilitating spectroscopic identification.

Table 1: Comparative 13C^{13}\text{C} NMR Chemical Shifts of Key Functional Groups in Related Thionucleosides

CompoundCyanoethyl (δ, ppm)Thiol-Protecting Group (δ, ppm)Sugar C1' (δ, ppm)
3′-S-Trityl-3′-thiothymidine 20.7–20.868.1–68.2 (Trityl)84.5–85.3
5′-O-Dimethoxytrityl-3′-S-acetyl 30.5 (Acetyl)84.0–84.6
S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine*20.7–20.8 (inferred)68.1–68.2 (inferred)84.5–85.3 (inferred)

*Inferred from structural analogs .

Synthesis and Purification Strategies

The synthesis of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine involves multi-step organic transformations, leveraging protective group chemistry to ensure regioselective modifications. A representative pathway, extrapolated from methodologies for analogous thionucleosides, includes:

  • Thiolation at the 4-Position: Treatment of 2'-deoxyuridine with phosphorus sulfides (e.g., P2S5\text{P}_2\text{S}_5) under anhydrous conditions replaces the 4-oxo group with a thiol .

  • Cyanoethylation at the 2'-Position: Reaction of the intermediate with acrylonitrile in the presence of a base (e.g., triethylamine) introduces the cyanoethyl group via Michael addition .

  • Protection and Deprotection: Transient protection of the 5'-hydroxyl with dimethoxytrityl (DMT) groups and subsequent deprotection under acidic conditions yield the final product .

Critical challenges include avoiding over-cyanoethylation and ensuring sulfur stability during purification. Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns, eluted with acetonitrile-water gradients, is typically employed for isolation .

Applications in Nucleic Acid Chemistry

The dual functionality of S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine makes it invaluable for:

Oligonucleotide Synthesis

The cyanoethyl group serves as a transient protecting group for phosphoramidite intermediates, enabling solid-phase oligonucleotide synthesis. During chain elongation, the cyanoethyl moiety is removed selectively under basic conditions (e.g., ammonium hydroxide), ensuring high coupling efficiency .

Crosslinking Studies

The 4-thiol group participates in disulfide bond formation with cysteine residues in proteins or other thiolated nucleic acids. This property facilitates studies of nucleic acid-protein interactions and the construction of stabilized nanostructures .

Comparative Analysis with Structural Analogs

Table 2: Functional Comparison of Thionucleoside Derivatives

CompoundKey ModificationsApplicationsLimitations
4-Thiouridine4-thiol, no cyanoethylRNA crosslinkingPoor solubility
3′-S-Trityl-thiothymidine 3′-thiol, trityl protectionOligonucleotide synthesisBulky trityl group
S4-(2-Cyanoethyl)-4-thio-2'-deoxyuridine4-thiol, 2'-cyanoethylPhosphoramidite synthesis, therapeuticsRequires optimized synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator